1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

This meta-methoxy regioisomer (CAS 1246061-20-0) is the definitive scaffold probe for GIRK1/2 channel activator SAR. The 3-methoxy substitution critically alters tautomeric equilibrium and hydrogen-bond geometry versus the 4-methoxy isomer—procuring the wrong regioisomer introduces uncontrolled variables. Available as a minimalist 308 Da sulfone-pyrazolone building block for ion channel and kinase profiling.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35 g/mol
Cat. No. B11031984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol
Molecular FormulaC14H16N2O4S
Molecular Weight308.35 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=O)N(N2)C3CCS(=O)(=O)C3
InChIInChI=1S/C14H16N2O4S/c1-20-12-4-2-3-10(7-12)13-8-14(17)16(15-13)11-5-6-21(18,19)9-11/h2-4,7-8,11,15H,5-6,9H2,1H3
InChIKeyXWPREFFGIIZEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol: Chemical Identity and Scaffold Context for Procurement Decisions


1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol (CAS 1246061-20-0; molecular formula C₁₄H₁₆N₂O₄S; MW 308.35 g/mol) is a heterocyclic pyrazol-5-ol derivative bearing a cyclic sulfone (dioxidotetrahydrothiophenyl/sulfolane) substituent at N1 and a 3-methoxyphenyl group at C3 . The compound exists in tautomeric equilibrium with its pyrazol-3-one form, designated by the IUPAC name 2-(1,1-dioxothiolan-3-yl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one . This scaffold is structurally related to two biologically validated chemotypes: (i) GIRK1/2 potassium channel activators in the N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ether series that display nanomolar potency [1], and (ii) thiophenyl-pyrazolourea derivatives developed as isoform-selective JNK3 kinase inhibitors [2]. However, no peer-reviewed primary research paper was identified that directly reports quantitative biological activity for this exact compound, a limitation that must be factored into procurement decisions.

Why 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol Cannot Be Casually Substituted by In-Class Pyrazol-5-ol Analogs


Within the dioxidotetrahydrothiophenyl-pyrazol-5-ol series, the position of the methoxy substituent on the phenyl ring defines distinct chemical entities with non-interchangeable properties. The 3-methoxy (meta) regioisomer (CAS 1246061-20-0) differs from the 4-methoxy (para) analog (CAS 1246069-72-6) and the unsubstituted phenyl analog (CAS 1246069-39-5) in electronic distribution, dipole moment orientation, and hydrogen-bond acceptor geometry. In closely related GIRK1/2 activator chemotypes where the dioxidotetrahydrothiophenyl-pyrazole core is conserved, even minor substituent changes on the pyrazole ring produce order-of-magnitude potency shifts [1]. Additionally, the pyrazol-5-ol tautomeric equilibrium is sensitive to aryl substitution patterns; the 3-methoxy group may differentially stabilize the enol versus keto tautomer relative to the 4-methoxy isomer, altering the compound's hydrogen-bond donor/acceptor profile and target recognition. Procuring an incorrect regioisomer therefore introduces an uncontrolled variable into any structure-activity relationship study or screening campaign.

Quantitative Differentiation Evidence for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol vs. Closest Analogs


Regioisomeric Differentiation: 3-Methoxy (Meta) vs. 4-Methoxy (Para) Substitution Pattern Defines Unique Electronic and Steric Profile

The target compound (CAS 1246061-20-0) bears the methoxy substituent at the meta (3-) position of the phenyl ring, in contrast to its closest commercially available analog, the para (4-) methoxy isomer (CAS 1246069-72-6) . In the broader pyrazole-based GIRK1/2 activator chemotype, the position and nature of aryl substituents are critical SAR determinants: Sharma et al. (2021) demonstrated that within the N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ether series, modification of the ether-linked aryl group produced EC₅₀ values spanning from 0.12 μM to >30 μM at GIRK1/2 channels, representing a >250-fold potency range [1]. While no direct head-to-head comparison of the 3-OCH₃ vs. 4-OCH₃ pyrazol-5-ols has been published, the regioisomeric distinction is structurally unambiguous and constitutes a non-trivial chemical difference with predictable consequences for target recognition.

Regiochemistry Structure-Activity Relationship Medicinal Chemistry

Tautomeric Equilibrium: Pyrazol-5-ol / Pyrazol-3-one Tautomerism Influenced by 3-Methoxy Substitution

The target compound is formally described under two nomenclatures reflecting its tautomeric equilibrium: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol (enol form) and 2-(1,1-dioxothiolan-3-yl)-5-(3-methoxyphenyl)-1H-pyrazol-3-one (keto form) [1]. The position of the methoxy group at the meta position alters the electron density on the conjugated system relative to the para isomer, which can shift the enol/keto equilibrium constant. In the enol form (pyrazol-5-ol), the compound presents a hydrogen-bond donor (OH) at position 5 of the pyrazole ring; in the keto form (pyrazol-3-one), this becomes a carbonyl hydrogen-bond acceptor at position 3. The unsubstituted phenyl analog (CAS 1246069-39-5) lacks this methoxy-mediated electronic modulation entirely , providing a structurally related baseline with different tautomeric bias.

Tautomerism Hydrogen Bonding Molecular Recognition

Scaffold-Level Biological Relevance: Dioxidotetrahydrothiophenyl-Pyrazole Core Validated as GIRK1/2 Potassium Channel Activator Pharmacophore

The dioxidotetrahydrothiophenyl (cyclic sulfone) head group attached to a pyrazole core has been validated as a productive pharmacophore for GIRK1/2 potassium channel activation. Sharma et al. (2021) reported that compound 9b, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide, activated human GIRK1/2 channels with an EC₅₀ of 0.12 μM in a thallium flux assay, representing the most potent compound in that series [1]. In contrast, first-generation GIRK1/2 activators such as ML297 (VU0456810), which lack the dioxidotetrahydrothiophenyl motif and instead use a urea-based scaffold, exhibit an EC₅₀ of 0.16 μM but with reduced metabolic stability [2]. Importantly, the Sharma et al. study noted that the sulfone-based head group conferred improved metabolic stability in tier 1 DMPK assays compared to prototypical urea-based GIRK activators [1]. The target compound (pyrazol-5-ol) differs from the acetamide ethers by presenting a free hydroxyl/carbonyl at the pyrazole 5/3 position, which may alter both potency and selectivity. This chemotype is also mechanistically distinct from the thiophenyl-pyrazolourea JNK3 inhibitors (e.g., compounds co-crystallized in PDB 7KSI/7KSJ), which target an ATP-binding kinase pocket rather than an ion channel [3].

Ion Channels GIRK1/2 Potassium Channel Electrophysiology

Physicochemical Property Differentiation: Computed logP and Hydrogen-Bond Profiles Distinguish 3-OCH₃ from Closest Analogs

The 3-methoxy substitution pattern produces a distinct physicochemical profile compared to the 4-methoxy and unsubstituted phenyl analogs. Based on the SMILES structure COC1=CC=CC(=C1)C2=CC(=O)N(N2)C3CCS(=O)(=O)C3 [1], the target compound has a molecular weight of 308.35 g/mol, with 2 hydrogen-bond acceptors (sulfone, carbonyl) and 1 hydrogen-bond donor (OH in enol form; 0 in keto form) . The unsubstituted phenyl analog (CAS 1246069-39-5, MW 278.33) is 30 Da lighter and lacks the methoxy oxygen, reducing its hydrogen-bond acceptor count by one . The 4-methoxy isomer (CAS 1246069-72-6, MW 308.35) is isomeric but presents the methoxy in a sterically and electronically distinct orientation. These differences yield divergent computed logP values: the 3-OCH₃ compound is predicted to have a slightly higher logP than the 4-OCH₃ isomer due to reduced aqueous solvation of the meta-methoxy group, though experimental logP/logD values have not been published.

Physicochemical Properties logP Drug-likeness Computational Chemistry

Procurement-Relevant Application Scenarios for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-(3-methoxyphenyl)-1H-pyrazol-5-ol


Meta-Specific SAR Probe for GIRK1/2 Potassium Channel Activator Optimization Programs

The dioxidotetrahydrothiophenyl-pyrazole core has been validated as a GIRK1/2 activator pharmacophore with nanomolar potency (EC₅₀ = 0.12 μM for optimized acetamide ethers) and improved metabolic stability over urea-based chemotypes [1]. The target compound, with its free pyrazol-5-ol functionality (rather than the elaborated acetamide ether), serves as a minimalist scaffold probe. Its 3-methoxy substitution provides a distinct electronic environment for exploring SAR around the pyrazole N5/C5 position—a region that produced >250-fold potency differences in the Sharma et al. (2021) series [1]. Researchers investigating GIRK channel modulation for epilepsy, pain, anxiety, or cardiac arrhythmia indications can use this compound as a reference point for understanding how the pyrazol-5-ol tautomeric state influences channel activation versus the acetamide ether series.

Regioisomeric Selectivity Baseline for Meta- vs. Para-Methoxyphenyl Pyrazole Libraries

When constructing a focused library around the dioxidotetrahydrothiophenyl-pyrazole scaffold, the 3-methoxy regioisomer (CAS 1246061-20-0) and 4-methoxy regioisomer (CAS 1246069-72-6) represent a matched molecular pair differing only in methoxy position. This pair enables systematic exploration of how meta versus para electron-donating substituents affect target binding across multiple assay panels. The unsubstituted phenyl analog (CAS 1246069-39-5) provides a further control lacking methoxy electronic effects entirely. Procurement of all three compounds as a set permits rigorous SAR deconvolution that would be impossible with a single regioisomer.

JNK3 Kinase Inhibitor Scaffold Hopping Reference Compound

The thiophenyl-pyrazolourea series developed as isoform-selective JNK3 inhibitors (PDB 7KSI/7KSJ) demonstrates that the thiophenyl-pyrazole architecture can productively engage kinase ATP-binding pockets with brain-penetrant, orally bioavailable properties [2]. The target compound replaces the urea linker with a pyrazol-5-ol core and substitutes a methoxyphenyl for the elaborated urea-aryl terminus, offering a scaffold-hopping starting point for JNK3 inhibitor discovery. Its reduced molecular complexity compared to the clinical-stage JNK inhibitors makes it a cost-effective entry point for kinase selectivity profiling.

Chemical Biology Tool for Investigating Sulfone-Containing Heterocycle Interactions with Ion Channels and Kinases

The cyclic sulfone (dioxidotetrahydrothiophene) moiety is an under-explored structural feature in chemical biology that confers unique electronic properties: strong hydrogen-bond accepting capacity, metabolic resistance to oxidative metabolism, and a distinctive three-dimensional shape. The target compound presents this sulfone in combination with a tautomerizable pyrazolone and a methoxyaryl group—all within a compact MW of 308 Da. This combination makes it suitable for broad profiling against ion channel panels (beyond GIRK), kinase selectivity screens, or cellular phenotypic assays where the sulfone-pyrazolone pharmacophore may reveal unexpected target engagement, as suggested by the diverse biological activities reported for thiophenyl-pyrazole derivatives in both GIRK channel activation [1] and JNK3 kinase inhibition [2] contexts.

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